2-(Pentan-3-yl)azepane
Description
2-(Pentan-3-yl)azepane is a seven-membered azepane ring substituted at the 2-position with a pentan-3-yl group. The azepane core contributes to conformational flexibility, while the branched alkyl chain (pentan-3-yl) introduces steric bulk and lipophilicity, influencing solubility and biological interactions. For example:
- Molecular Weight: Estimated at ~183.3 g/mol (based on analogs like 2-(3-methoxyphenyl)azepane, which has a molecular weight of 205.30 g/mol ).
- Synthetic Routes: Likely involves nucleophilic substitution or coupling reactions, as seen in other azepane derivatives (e.g., palladium-catalyzed coupling for thieno[3,2-d]pyrimidin-4-ones ).
Properties
CAS No. |
383130-63-0 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-pentan-3-ylazepane |
InChI |
InChI=1S/C11H23N/c1-3-10(4-2)11-8-6-5-7-9-12-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
MKNCRONSZUFJNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CCCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-alkylated amines with suitable electrophiles can lead to the formation of azepane rings. The reaction conditions typically involve the use of catalysts such as palladium or Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(Pentan-3-yl)azepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-3-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The azepane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Pentan-3-yl)azepane can yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the azepane ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(Pentan-3-yl)azepane has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
The biological and chemical properties of azepane derivatives are highly dependent on substituent groups. Key comparisons include:
| Compound Name | Substituent | Key Features | Biological Activity/Notes | Reference |
|---|---|---|---|---|
| 2-(Pentan-3-yl)azepane | Pentan-3-yl (alkyl) | High lipophilicity; steric bulk | Predicted CNS activity (alkyl chains enhance blood-brain barrier penetration) | Inferred |
| 2-(3-Methoxyphenyl)azepane | 3-Methoxyphenyl | Aromatic ring; electron-rich | Potential serotonin receptor modulation | |
| 2-(Furan-2-yl)azepane | Furan (heterocycle) | Electron-deficient ring | Antimicrobial activity | |
| 2-(Thiophen-2-yl)azepane | Thiophene | Sulfur-containing heterocycle | Anticancer activity (IC50: ~37 nM in analogs) |
Key Insight : Alkyl substituents (e.g., pentan-3-yl) enhance lipid solubility, making 2-(Pentan-3-yl)azepane suitable for CNS-targeting drugs, while aromatic/heterocyclic groups improve target specificity .
Ring Size and Bioactivity
Comparisons with six-membered ring analogs highlight azepane’s unique flexibility:
| Compound Name | Ring Size | Potency (IC50) | Notes | Reference |
|---|---|---|---|---|
| N-(2-(azepan-1-yl)-2-thiophen-3-yethyl) | 7-membered | 37 nM | Highest potency in thiophene series | |
| N-(2-(piperidin-1-yl)-2-thiophen-3-yethyl) | 6-membered | 39 nM | Reduced flexibility lowers affinity | |
| 2-(1-Azepanyl)ethanol | 7-membered | N/A | Used in polymer chemistry |
Key Insight : The azepane ring’s larger size and flexibility improve binding affinity compared to piperidine derivatives, as seen in thiophene-based inhibitors .
Functional Group Variations
Functional groups on the azepane nitrogen or substituent chain significantly alter reactivity:
| Compound Name | Functional Groups | Application | Reference |
|---|---|---|---|
| 2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-phenylacetamide | Indole, sulfanyl, acetamide | Enzyme inhibition (e.g., kinases) | |
| 2-(azepan-1-yl)ethyl methacrylate | Methacrylate | Polymer synthesis | |
| N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide | Cyclopropane, carboxamide | Antimalarial activity |
Key Insight: The pentan-3-yl group in 2-(Pentan-3-yl)azepane may mimic alkyl chains in bioactive compounds like N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide, which shows antimalarial effects .
Research Implications
- Drug Design : The pentan-3-yl group’s lipophilicity could enhance CNS drug delivery, while azepane’s flexibility improves receptor binding .
- Synthetic Challenges : Steric hindrance from the branched alkyl chain may require optimized catalysts (e.g., palladium/copper) and solvents (polar aprotic media) .
- Biological Screening : Prioritize assays for neurological targets (e.g., opioid or serotonin receptors) based on analog data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
